4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
Description
4-(3-Bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid (referred to as K31 in some studies) is a cyclopenta[c]quinoline derivative characterized by a 3-bromophenyl substituent at position 4 and a carboxylic acid group at position 4. This compound has garnered attention for its antiviral properties, particularly against hantaviruses and feline coronaviruses (FCoV). It inhibits viral replication by targeting nucleocapsid proteins, with a reported selective index (SI) of 18 against hantaviruses . K31 has also demonstrated activity against Andes virus, a New World hantavirus with a mortality rate of 50% in humans . However, commercial availability of this compound has been discontinued, limiting its current use in research .
Properties
IUPAC Name |
4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-12-5-1-4-11(10-12)17-14-7-2-6-13(14)15-8-3-9-16(19(22)23)18(15)21-17/h1-6,8-10,13-14,17,21H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYQVSHWFNVJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the cyclopenta[c]quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Subsequent steps may include bromination to introduce the bromophenyl group and further functionalization to achieve the carboxylic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography. Process safety and environmental considerations would also be critical in an industrial setting.
Chemical Reactions Analysis
Carboxylic Acid Derivatives
The carboxylic acid group undergoes classical acid-catalyzed reactions:
Mechanistic Notes :
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Esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol.
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Reduction with LiAlH₄ requires prior activation of the carboxylic acid to an acyl chloride for efficient conversion to the alcohol.
Bromophenyl Substituent Reactivity
The 3-bromophenyl group participates in transition-metal-catalyzed cross-coupling reactions:
Key Observations :
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Suzuki coupling tolerates electron-withdrawing groups on the boronic acid partner .
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Steric hindrance from the cyclopenta[c]quinoline core slightly reduces reaction efficiency compared to planar aromatic systems .
Oxidation/Reduction of the Bicyclic System
The partially saturated cyclopentene ring undergoes selective redox reactions:
Structural Impact :
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Saturation of the cyclopentene ring (via hydrogenation) increases conformational rigidity, altering binding affinity in biological assays.
Electrophilic Aromatic Substitution (EAS)
The quinoline moiety directs electrophiles to specific positions:
Regioselectivity :
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Electron-withdrawing groups (e.g., carboxylic acid) deactivate the quinoline ring, directing nitration to the less hindered C-8 position .
Microwave-Assisted Reactions
Microwave irradiation accelerates reactions involving the core structure:
| Reaction Type | Conditions | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| Povarov Cyclization | InCl₃, CH₃CN, 100°C | InCl₃ (20 mol%) | 15 min | 70% | |
| N-Alkylation | K₂CO₃, DMF, alkyl halide, 120°C | – | 30 min | 82% |
Advantages :
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Microwave conditions reduce reaction times from hours to minutes while improving diastereoselectivity in cyclization .
Stability Under Acidic/Basic Conditions
Stability Profile :
Comparative Reactivity with Structural Analogs
A comparison with 4-(4-fluorophenyl) and 4-(3-nitrophenyl) analogs reveals:
| Substituent | Electronic Effect | Suzuki Coupling Rate (Relative) | EAS Reactivity |
|---|---|---|---|
| 3-Bromophenyl | Moderate -I | 1.0 (reference) | Intermediate |
| 4-Fluorophenyl | Strong -I | 0.8 | Low |
| 3-Nitrophenyl | Strong -I, -M | 0.6 | High |
Trends :
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be specific to the biological system in which the compound is being studied.
Comparison with Similar Compounds
Antiviral vs. Neuromodulatory Activity
- K31 ’s 3-bromophenyl and carboxylic acid groups confer specificity for viral nucleocapsid proteins, distinguishing it from neuromodulatory derivatives like 4BP-TQS and 2,3,5,6MP-TQS , which target α7 nAChRs .
- 4BP-TQS acts as an allosteric agonist-PAM (ago-PAM) at α7 nAChRs, increasing single-channel conductance and open probability compared to orthosteric agonists like acetylcholine .
Receptor Selectivity
- Substitutions at position 4 critically influence target specificity:
Structure-Activity Relationship (SAR) Insights
- Position 8 Modifications : Sulfonamide groups (e.g., 4BP-TQS) enhance α7 nAChR activity, while carboxylic acid groups (K31) favor antiviral effects .
- Bromine Placement : 3-Bromophenyl (K31) vs. 4-bromophenyl (4BP-TQS) alters target engagement, with the latter favoring transmembrane allosteric sites in nAChRs .
Biological Activity
The compound 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a member of the cyclopenta[c]quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a bromophenyl substituent and a carboxylic acid group. Its unique structure allows for interactions with various biological targets.
1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Research indicates that compounds within the cyclopenta[c]quinoline class, including derivatives like GAT107 (an analog), exhibit significant activity as allosteric modulators of the α7 nAChR. Specifically, GAT107 has shown to act as a positive allosteric modulator (PAM), enhancing receptor activity without directly activating it. This modulation is crucial for potential therapeutic applications in cognitive disorders and neurodegenerative diseases .
2. Anticancer Properties
In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, related quinoline derivatives have been evaluated for their anti-proliferative effects against various cancer cell lines, showing promising results in inhibiting growth through apoptosis induction and cell cycle arrest. The mechanism often involves the inhibition of key signaling pathways associated with cancer progression .
3. Anti-inflammatory Effects
Some studies suggest that compounds similar to this compound may possess anti-inflammatory properties by inhibiting nitric oxide production in macrophages. This activity could make them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on GAT107 : This compound was evaluated for its agonistic effects on α7 nAChRs in Xenopus oocytes. It was found to have an EC50 significantly lower than acetylcholine, indicating higher potency as a PAM .
- Anticancer Evaluation : A series of quinoline derivatives were tested against MCF-7 breast cancer cells, revealing IC50 values suggesting effective inhibition of cell growth and induction of apoptosis through caspase activation pathways .
The mechanisms underlying the biological activities of this compound include:
- Allosteric Modulation : Enhancing the response of nAChRs without mimicking acetylcholine.
- Signal Transduction Inhibition : Disrupting pathways critical for cancer cell survival and proliferation.
- Inflammatory Pathway Interference : Reducing nitric oxide synthase activity in immune cells.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
